Myxalamid D

Description

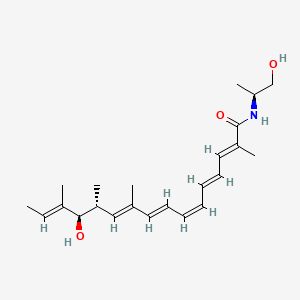

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H35NO3 |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide |

InChI |

InChI=1S/C23H35NO3/c1-7-18(3)22(26)20(5)15-17(2)13-11-9-8-10-12-14-19(4)23(27)24-21(6)16-25/h7-15,20-22,25-26H,16H2,1-6H3,(H,24,27)/b9-8-,12-10+,13-11+,17-15+,18-7+,19-14+/t20-,21+,22+/m1/s1 |

InChI Key |

SJFXXCHPVOUCOT-GWBIGIMOSA-N |

SMILES |

CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |

Isomeric SMILES |

C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |

Synonyms |

myxalamid D myxalamide D |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Myxalamid D

Producer Organisms: Myxobacteria as a Source of Myxalamid D

Myxobacteria are Gram-negative bacteria recognized for their complex social behaviors and their prolific production of structurally diverse and biologically active secondary metabolites. nih.gov Several species within this group have been identified as producers of myxalamids.

The initial discovery and isolation of the myxalamids, including this compound, were from the myxobacterium Myxococcus xanthus, specifically strain Mx X12. nih.govresearchgate.net This strain was originally isolated from goat dung collected near Olympia, Greece. researchgate.net Research demonstrated that an antibiotic activity extracted from this strain was composed of four distinct but related compounds, which were named myxalamid A, B, C, and D. nih.govresearchgate.net

Following their initial discovery, myxalamids or their biosynthetic pathways have been identified in other myxobacterial species, indicating a broader distribution within this bacterial order.

Cystobacter fuscus : In studies of the myxobacterium Cystobacter fuscus strain AJ-13278, this compound was identified as the direct unmethylated precursor to 2'-O-methylmyxalamide D, another polyene antibiotic. nih.govtandfonline.com Gene disruption experiments confirmed that a specific methyltransferase enzyme is responsible for this final conversion, solidifying C. fuscus as a natural producer of the core myxalamid structure. nih.govtandfonline.com

Stigmatella aurantiaca : The genetic blueprint for myxalamid production has also been located in Stigmatella aurantiaca, particularly strain Sg a15. researchgate.netnih.gov Analysis of its genome revealed a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster (mxaA) responsible for the formation of myxalamids. nih.gov

Table 1: Myxobacterial Producers of this compound and Related Compounds

| Producer Organism | Strain(s) | Compound(s) Identified |

|---|---|---|

| Myxococcus xanthus | Mx X12 | Myxalamid A, B, C, D |

| Cystobacter fuscus | AJ-13278 | This compound (as a precursor) |

Fermentation and Cultivation Strategies for this compound Production

The production of this compound is dependent on the cultivation of the producer myxobacteria under controlled laboratory conditions. Research has focused on optimizing these conditions to maximize the yield of the desired compound.

For the original producing strain, M. xanthus Mx X12, fermentation was performed in large-scale fermentors (e.g., 70 liters) to generate sufficient quantities for isolation. researchgate.net The composition of the growth medium was found to be a critical factor. A modified Probion liquid medium was used, and it was discovered that the addition of sodium acetate to the medium resulted in a notable increase in the antibiotic yield. researchgate.net Aeration is another key parameter in fermentation, and a rate of 0.14 volumes of air per volume of medium per minute (v/v/minute) was utilized. researchgate.net

Table 2: Example Fermentation Medium for Myxococcus xanthus Mx X12

| Component | Concentration |

|---|---|

| Probion L | 1% |

| Sodium acetate | 0.3% |

| MgSO₄·7H₂O | 0.05% |

| CaCl₂·2H₂O | 0.05% |

This compound and its analogs can be found in both the bacterial cells (cell mass) and the liquid culture medium in which they grow (supernatant). nih.govresearchgate.net However, quantitative analysis revealed that the vast majority of the myxalamid activity is associated with the cell mass. The amount present in the culture supernatant was found to be relatively small, estimated at about 5% of the total yield. researchgate.net Consequently, for efficient extraction and isolation, the focus is placed on harvesting the bacterial cells, while the supernatant is often discarded. researchgate.net

Advanced Isolation and Purification Techniques for this compound and Related Compounds

A multi-step process involving extraction and chromatography is required to isolate and purify this compound from the complex mixture of metabolites produced during fermentation.

Initial extraction is performed on the harvested cell mass. A common method involves the use of organic solvents such as ethyl acetate or a sequential extraction with dichloromethane and methanol. researchgate.netasm.org

Following extraction, the crude extract containing a mixture of myxalamids and other cellular components undergoes chromatographic separation.

Thin-Layer Chromatography (TLC): Early separation efforts used TLC to analyze the mixture. For example, using a solvent system of toluene-ethanol (9:1), the myxalamid mixture showed an Rf value of 0.27. researchgate.net

High-Performance Liquid Chromatography (HPLC): Modern purification protocols rely on more advanced techniques like HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS) for precise identification. asm.org This allows for the effective separation of the individual myxalamid homologs (A, B, C, and D) from the crude extract. researchgate.net Detailed UHPLC methods have been developed, specifying column types and elution gradients for optimal resolution. asm.org

Table 3: Example UHPLC Parameters for Myxalamid Analysis

| Parameter | Specification |

|---|---|

| Column | Luna Omega Polar C18 (1.6 µm, 100 Å, 150 x 2.1 mm) |

| Column Temperature | 42°C |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.45 mL/min |

| Gradient | A multi-step gradient from 5% B to 95% B |

This combination of optimized fermentation, targeted extraction from the cell mass, and advanced chromatographic purification is essential for obtaining pure this compound for further scientific study.

Chromatographic Methodologies for Complex Mixture Resolution

The resolution of the complex mixture of myxalamids, including this compound, from the crude extract is a critical step in its isolation. Initial attempts to separate the mixture of these yellow-colored compounds by Thin-Layer Chromatography (TLC) were unsuccessful. researchgate.net However, TLC was utilized for the preliminary characterization of the mixture.

High-Performance Liquid Chromatography (HPLC) proved to be the effective method for the separation of the individual myxalamid homologues. researchgate.net Specifically, reversed-phase silica gel was employed as the stationary phase for the HPLC separation, which allowed for the resolution of Myxalamids A, B, C, and D. researchgate.net The relative proportions of the four myxalamids were found to vary depending on the fermentation conditions and the composition of the growth media. researchgate.net

Interactive Data Table: TLC Characteristics of the Myxalamid Mixture

| Solvent System | Rf Value |

| Toluene - Ethanol (9:1) | 0.27 |

| Dichloromethane - Methanol (9:1) | 0.42 |

| Data sourced from Gerth et al. (1983). researchgate.net |

Spectroscopic Techniques for Compound Detection and Preliminary Characterization

Spectroscopic techniques are essential for the detection and preliminary characterization of this compound and its related compounds during the isolation process.

On TLC plates (silica gel 60 F254), the unresolved mixture of myxalamids appears as a pale yellow spot that turns orange-yellow upon exposure to air. researchgate.net Under ultraviolet (UV) light, the spot is dark at 254 nm and exhibits bright fluorescence at 366 nm. researchgate.net The presence of the myxalamids can also be detected by staining with iodine vapors, which results in a deep orange color, or by spraying with molybdato-phosphoric acid followed by heating, which produces a blackish spot. researchgate.net

Mass spectrometry has been utilized to identify and characterize the myxalamid series of compounds. In a study employing Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), the protonated molecules [M+H]⁺ of Myxalamids A, B, and C were detected at m/z 416, 402, and 388, respectively. koreascience.kr Although specific mass spectrometry data for this compound from this study is not provided, the homologous series suggests a molecular weight difference of 14 mass units (CH₂) between the congeners.

While detailed spectroscopic data for Myxalamid B, the main component in many fermentations, including its infrared (IR) and UV-Vis spectra, have been published, specific and complete spectroscopic data sets for this compound are not as readily available in the surveyed literature. researchgate.net The structure elucidation for the myxalamid family, which would contain detailed NMR and mass spectrometry data for each compound, was published in a separate article.

Interactive Data Table: Mass Spectrometry Data for the Myxalamid Series

| Compound | Molecular Weight | [M+H]⁺ (m/z) |

| Myxalamid A | 415 | 416 |

| Myxalamid B | 401 | 402 |

| Myxalamid C | 387 | 388 |

| This compound | Not explicitly stated | Not explicitly stated |

| Data for Myxalamids A, B, and C sourced from Kim et al. (2008). koreascience.kr |

Biosynthesis and Genetic Determinants of Myxalamid D

Elucidation of the Myxalamid D Biosynthetic Pathway Architecture

The structural foundation of this compound is assembled through a pathway that merges two major biosynthetic systems: the polyketide synthase (PKS) and the nonribosomal peptide synthetase (NRPS) pathways. This hybrid nature allows for the incorporation of both fatty acid-like and amino acid-derived building blocks, resulting in the characteristic chemical structure of the myxalamids.

The biosynthesis of myxalamids is a classic example of a Type I PKS-NRPS hybrid system. smolecule.comnih.gov In this integrated assembly-line mechanism, large multifunctional enzymes, known as megasynthases, work in a coordinated fashion. nih.govuni-saarland.de The process begins with the loading of a specific starter unit, an acyl-CoA derivative, onto the PKS modules. smolecule.comuni-saarland.de This is followed by a series of condensation reactions where extender units, typically malonyl-CoA or methylmalonyl-CoA, are sequentially added to the growing polyketide chain. uni-saarland.dejmb.or.kr Each PKS module contains a specific set of domains that catalyze the extension and subsequent modification of the intermediate. nih.govuni-saarland.de

After the polyketide backbone is assembled, the growing chain is transferred to an NRPS module. uni-saarland.de This module is responsible for incorporating an amino acid, specifically alanine (B10760859) in the case of myxalamids, into the structure. uni-saarland.depnas.org The NRPS module activates the amino acid and catalyzes the formation of a peptide bond, linking it to the polyketide chain. nih.gov The existence of these hybrid PKS/NRPS systems is a key source of the chemical diversity observed in secondary metabolites from myxobacteria. uni-saarland.de The final release of the completed molecule from the enzymatic complex is then catalyzed by a specialized terminal domain. uni-saarland.demdpi.com

The genetic instructions for this compound biosynthesis are encoded in dedicated biosynthetic gene clusters (BGCs). ppaspk.org The primary gene cluster associated with myxalamid production is the mxa cluster , first identified in the myxobacterium Stigmatella aurantiaca Sg a15. jmb.or.krsecondarymetabolites.orgjst.go.jp Sequencing and analysis of this cluster revealed a set of genes encoding the necessary PKS and NRPS megasynthases (MxaA, MxaB1, MxaB2, MxaC, MxaD, MxaE). uni-saarland.dejmb.or.krkegg.jpgenome.jp The organization of the genes within the mxa cluster follows the principle of colinearity, where the sequence of modules and their domains on the enzyme corresponds to the sequence of chemical reactions in the biosynthesis. uni-saarland.de The promiscuity of the loading module in the mxa assembly line, which can accept different short-chain carboxylic acid starter units, leads to the production of a family of myxalamid analogs (A, B, C, and D). uni-saarland.de

A related gene cluster, designated mmx , was identified in Cystobacter fuscus. nih.gov This cluster is responsible for the production of 2'-O-methylmyxalamide D. nih.gov Gene disruption experiments confirmed that the mmx cluster first directs the synthesis of the this compound skeleton via two type I PKS genes, mmxB and mmxC. nih.gov Subsequently, a downstream S-adenosylmethionine-dependent methyltransferase, encoded by the mmxM gene, catalyzes the final O-methylation of the precursor, this compound, to yield 2'-O-methylmyxalamide D. nih.gov

| Gene Cluster | Producing Organism | Product(s) | Key Genes | Reference |

| mxa | Stigmatella aurantiaca Sg a15 | Myxalamids A, B, C, D | mxaA, mxaB1, mxaB2, mxaC, mxaD, mxaE | uni-saarland.dejmb.or.krsecondarymetabolites.org |

| mmx | Cystobacter fuscus AJ-13278 | 2'-O-methylmyxalamide D (from this compound) | mmxB, mmxC, mmxM | nih.gov |

Enzymatic Machinery of this compound Biosynthesis

The synthesis of this compound relies on a modular architecture where each module is responsible for one cycle of chain elongation and modification. These modules are composed of several catalytic domains that perform specific functions.

The polyketide portion of this compound is constructed by multiple PKS modules. Each module contains a set of core and auxiliary domains that function in a precise sequence.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which elongates the polyketide chain by adding a new extender unit. jmb.or.kr

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein. uni-saarland.dejmb.or.kr

Acyl Carrier Protein (ACP): A small carrier protein that holds the growing polyketide chain and the incoming extender unit via a thioester bond, shuttling them between the various catalytic domains. nih.govjmb.or.kr

Ketoreductase (KR): Reduces the β-keto group formed after condensation to a β-hydroxyl group. uni-saarland.dejmb.or.kr

Dehydratase (DH): Dehydrates the β-hydroxyl group, creating a double bond. uni-saarland.dejmb.or.kr

Enoyl Reductase (ER): Reduces the double bond to a single bond, resulting in a fully saturated carbon chain at that position. uni-saarland.dejmb.or.kr

The specific combination of KR, DH, and ER domains within each module determines the degree of reduction and thus the final structure of the polyketide backbone. uni-saarland.de For instance, the mxa gene cluster encodes for PKS modules with varying sets of these reductive domains to generate the specific pattern of hydroxyl groups and double bonds seen in myxalamids. uni-saarland.dejmb.or.kr

| PKS Domain | Function |

| KS (Ketosynthase) | Chain elongation via Claisen condensation. |

| AT (Acyltransferase) | Selects and loads extender units (malonyl-CoA or methylmalonyl-CoA). |

| KR (Ketoreductase) | Reduces a β-keto group to a β-hydroxyl group. |

| DH (Dehydratase) | Dehydrates a β-hydroxyl group to form a double bond. |

| ER (Enoyl Reductase) | Reduces a double bond to a single bond. |

| ACP (Acyl Carrier Protein) | Tethers the growing chain and intermediates. |

Following the assembly of the polyketide chain, a single NRPS module, encoded by the mxaA gene, is responsible for adding an alanine residue. uni-saarland.depnas.org

Adenylation (A) Domain: Selects the specific amino acid (alanine) and activates it as an aminoacyl adenylate. jmb.or.krpnas.org

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: Covalently tethers the activated amino acid via a thioester linkage. nih.govjmb.or.krpnas.org

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the polyketide chain (transferred from the last PKS module) and the alanine tethered to the PCP domain. jmb.or.krpnas.org

Reductase (R) Domain: A terminal domain that modifies and releases the final product from the enzyme complex. pnas.orgmdpi.com This domain is also referred to as a Terminal Reductase (Re) or TD domain. jmb.or.kr

| NRPS Domain | Function |

| C (Condensation) | Catalyzes peptide bond formation. |

| A (Adenylation) | Recognizes and activates a specific amino acid. |

| PCP (Peptidyl Carrier Protein) | Covalently binds the activated amino acid. |

| R (Reductase) | Catalyzes the reductive release of the final product. |

The final step in the biosynthesis of myxalamids is the release of the mature chain from the MxaA NRPS module. This is not accomplished by a typical thioesterase (TE) domain, which would hydrolyze the thioester bond. uni-saarland.demdpi.com Instead, the myxalamid assembly line utilizes a terminal Reductase (R) domain. pnas.orgmdpi.com

The R domain of MxaA, located at the C-terminus, is an NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. mdpi.comnih.gov It catalyzes a non-processive, four-electron reduction of the PCP-bound thioester. nih.govresearchgate.net This reductive release mechanism proceeds in two steps: the thioester is first reduced to an aldehyde intermediate, which is then further reduced to a primary alcohol. pnas.orgacs.orgnih.gov This process forms the terminal 2-aminopropanol moiety of the myxalamid molecule. pnas.org Structural and biochemical analyses of the MxaA R domain have provided detailed insights into its catalytic mechanism, identifying critical residues for cofactor binding and substrate reduction, and confirming its role in producing the alcohol-containing final product. nih.govnih.gov This reductive release strategy is a recurring theme in several PKS and NRPS biosynthetic pathways. pnas.org

Accessory Enzymes and Post-Assembly Line Modifications (e.g., Methyltransferases)

The biosynthesis of polyketides and nonribosomal peptides often involves tailoring enzymes that modify the core structure after its assembly by the main synthase machinery. nih.gov These modifications, catalyzed by enzymes such as methyltransferases, P450s, and glycosyltransferases, are crucial for the final structure and bioactivity of the natural product. nih.govmdpi.com

In the case of the myxalamid assembly line, a highly unusual post-assembly modification occurs during the chain termination and release step. Instead of a canonical thioesterase (TE) domain, which typically releases the final product through hydrolysis or macrocyclization, the myxalamid pathway employs a distinct reductase (Re) domain. uni-saarland.de This Re domain is responsible for the reductive release of the fully assembled polyketide-peptide chain from the synthase. uni-saarland.de This process results in the formation of a linear aldehyde intermediate, which is subsequently reduced to yield the terminal 2-amino-3-hydroxy-2-methylpentanoyl moiety characteristic of the myxalamids. uni-saarland.de This reductive release is a critical and atypical post-assembly line event that defines the final chemical structure of this compound.

Origin and Incorporation of Biosynthetic Precursor Units

The structural diversity of the myxalamids arises from the flexible selection of starter units by the biosynthetic machinery, while the core structure is built through a conserved process of chain elongation using specific extender units. uni-saarland.de

The myxalamid biosynthetic pathway is initiated by a promiscuous loading acyltransferase (AT) domain, designated ATL, which can accept several different short-chain carboxylic acid CoA esters as starter units. uni-saarland.de The specific starter unit incorporated determines which myxalamid variant is produced.

For this compound, the specific starter unit is acetyl-CoA . uni-saarland.de The flexibility of the loading module allows for the incorporation of other precursors, leading to a family of related compounds. For instance, isobutyryl-CoA, often derived from the degradation of the amino acid valine, serves as the starter unit for Myxalamid B. uni-saarland.denih.gov

Table 1: Myxalamid Variants and Their Corresponding Starter Units

| Myxalamid Variant | Starter Unit |

| Myxalamid A | 2-Methyl-butyryl-CoA |

| Myxalamid B | Isobutyryl-CoA |

| Myxalamid C | Propionyl-CoA |

| This compound | Acetyl-CoA |

Data sourced from Silakowski et al. (2001) as cited in uni-saarland.de.

Following the incorporation of the starter unit, the polyketide chain is elongated through the sequential addition of extender units, a process managed by a series of polyketide synthase (PKS) modules. uni-saarland.de In the myxalamid pathway, the first chain extension step utilizes a methylmalonate unit, which is loaded by the acyltransferase domain of the MxaF protein. uni-saarland.de

Subsequent elongation is carried out by five PKS modules located on the MxaE, MxaD, and MxaC proteins. uni-saarland.de These modules selectively incorporate either malonyl-CoA or methylmalonyl-CoA as extender units. uni-saarland.de Each module contains a specific set of catalytic domains (e.g., ketoreductase, dehydratase) that perform various degrees of β-keto processing, leading to the complex polyketide backbone. uni-saarland.de The growing chain is finally extended by a nonribosomal peptide synthetase (NRPS) module, MxaA, which incorporates the amino acid alanine into the structure before the final reductive release. uni-saarland.de

Genetic Engineering Approaches for this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway has been made possible through the identification of its gene cluster and the functional analysis of its constituent genes using genetic engineering techniques. uni-saarland.dejmb.or.kr

The genes responsible for myxalamid biosynthesis are organized into a single biosynthetic gene cluster (BGC), a common feature for secondary metabolite pathways in myxobacteria. psu.edu This mxa gene cluster was identified in the myxobacterial strains Stigmatella aurantiaca Sga15 and Myxococcus xanthus DK1622. uni-saarland.desecondarymetabolites.orgoup.com The cluster from S. aurantiaca is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0001022. acs.org

Initial identification and cloning of the cluster were achieved through strategies involving the creation and screening of genomic DNA libraries. jmb.or.krbiobasic.com The work by Beyer et al. (1999) first reported the identification of the myxalamid BGC in S. aurantiaca. neb.com A more detailed characterization by Silakowski et al. (2001) elucidated the sequence and organization of the combined PKS/NRPS gene cluster, revealing the functions of the individual open reading frames (ORFs). uni-saarland.denih.gov

Table 2: Key Genes in the Myxalamid Biosynthetic Cluster and Their Functions

| Gene(s) | Encoded Protein/Module | Proposed Function in Biosynthesis |

| mxaF | Loading Module (ATL) | Selects and loads the starter unit (e.g., acetyl-CoA for this compound). uni-saarland.de |

| mxaE, mxaD, mxaC | PKS Modules 1-6 | Catalyze chain elongation using malonyl-CoA and methylmalonyl-CoA extenders. uni-saarland.de |

| mxaB1, mxaB2 | Splitting Module 7 | Continues the polyketide chain extension. uni-saarland.de |

| mxaA | NRPS Module 8 | Incorporates an alanine residue. uni-saarland.de |

| mxaA (Re domain) | Reductase Domain | Performs reductive release of the final polypeptide chain. uni-saarland.de |

Data sourced from Silakowski et al. (2001) as cited in uni-saarland.de.

To confirm the function of the genes within the mxa cluster, researchers employ genetic techniques such as directed mutagenesis and gene disruption. psu.edu These methods involve creating specific, targeted changes or inactivations in the DNA sequence to observe the effect on metabolite production. psu.edu

Heterologous Expression Systems for Myxalamid Production and Engineering

The production of myxalamids, including this compound, directly from their native producers like Stigmatella aurantiaca can be challenging due to slow growth rates and the complexity of their cultivation. nih.govuni-saarland.de To overcome these limitations and to facilitate genetic manipulation for yield improvement and analog generation, researchers have developed heterologous expression systems. The myxobacterium Myxococcus xanthus has emerged as a particularly effective and widely used heterologous host for the production of polyketides and non-ribosomal peptides from other myxobacteria. nih.govresearchgate.netnih.gov

The choice of M. xanthus as a host is advantageous because it shares a similar metabolic background with other myxobacteria, including the necessary precursors like malonyl-CoA and methylmalonyl-CoA, and compatible phosphopantetheinyl transferases for activating the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. nih.gov A common strategy involves integrating the entire biosynthetic gene cluster (BGC) for a target compound into the chromosome of a host strain, such as M. xanthus DK1622. researchgate.netoup.com

To enhance the production of the heterologously expressed compound, host strains are often engineered. A powerful approach is the creation of a "clean" chassis strain by deleting the BGCs of major native secondary metabolites. For instance, a chassis strain of M. xanthus DZ2 was engineered by removing the gene clusters for dkxanthenes, myxovirescin, myxochelins, and myxalamids, thereby reducing competition for precursors and energy, and simplifying the downstream purification of the target molecule. nih.gov

Furthermore, production titers can be significantly increased through genetic engineering of the expression cassette itself. This includes exchanging the native promoter of the BGC with a strong, constitutive promoter that is highly active in the heterologous host. nih.gov Transposon-based systems have also been successfully employed to deliver large gene clusters into heterologous hosts like M. xanthus and even Pseudomonas putida. oup.com The combination of a robust host, engineered for minimal background production, and optimized expression constructs has proven to be a powerful platform for producing complex myxobacterial natural products. researchgate.netnih.gov For example, heterologous expression of the haliangicin (B1249031) BGC in M. xanthus resulted in a tenfold increase in production compared to its native producer. nih.gov Similarly, optimizing the cultivation medium for a heterologous M. xanthus strain producing myxopyronin A led to a 41-fold increase in yield. researchgate.net

| Expressed Compound | Native Producer | Heterologous Host | Key Engineering Strategy | Reported Outcome | Reference |

|---|---|---|---|---|---|

| Myxochromide | Stigmatella aurantiaca | Corallococcus macrosporus GT-2 | Promoter exchange and transposon-based integration | Production increased from 8 mg/L to 600 mg/L | nih.gov |

| Epothilone (B1246373) | Sorangium cellulosum | Myxococcus xanthus | Chromosomal integration of the BGC | Successful production of epothilone C and D | nih.gov |

| Haliangicin | Haliangium ochraceum | Myxococcus xanthus | Expression of the entire 47.8 kbp gene cluster | Tenfold higher production compared to the native producer | nih.gov |

| Myxoprincomide | Myxococcus xanthus DZ2 | Engineered M. xanthus DZ2 (BOOST strain) | Deletion of four major native BGCs and use of a strong promoter | Enhanced production and detection of the target compound | nih.gov |

| Cystobactamids | Cystobacter sp. | Myxococcus xanthus | Targeted gene deletions | Production of unnatural cystobactamids | uni-saarland.de |

Mutasynthesis and Chemobiosynthesis for Analog Generation

Mutasynthesis is a powerful technique that combines genetic engineering with precursor-directed biosynthesis to create novel analogs of natural products. This approach has been successfully applied to the myxalamid biosynthetic pathway to generate a variety of new structures. uni-saarland.de The core principle of mutasynthesis involves genetically blocking the biosynthesis of the natural starter unit of a pathway and then supplying the mutant strain with synthetic, non-native precursors that the biosynthetic machinery can incorporate instead. uni-saarland.dersc.org

For myxalamid biosynthesis, the natural starter units are typically isobutyryl-CoA (for myxalamid B) and 2-methyl-butyryl-CoA (for myxalamid A), which are derived from the degradation of the branched-chain amino acids valine and isoleucine, respectively. uni-saarland.de The key enzyme in this degradation is the branched-chain ketoacid dehydrogenase (Bkd). uni-saarland.de By creating bkd knockout mutants of both Myxococcus xanthus and Stigmatella aurantiaca, researchers were able to significantly reduce the production of the native myxalamids. uni-saarland.de

These bkd mutant strains were then fed a series of non-natural carboxylic acids. uni-saarland.de The myxalamid PKS machinery exhibited remarkable flexibility, accepting these artificial starter units and incorporating them to produce novel myxalamid analogs. This strategy led to the generation of nine new myxalamid derivatives. uni-saarland.de Interestingly, the biosynthetic machinery in M. xanthus was found to be more flexible, incorporating a wider range of precursors compared to S. aurantiaca. uni-saarland.de This difference aligns with the observation that M. xanthus naturally produces myxalamid A, which has a larger starter unit, as its major product, while S. aurantiaca favors myxalamid B with its smaller starter unit. uni-saarland.deuni-saarland.de

While precursor-directed biosynthesis (PDB), where precursors are fed to the wild-type strain, can also generate analogs, it often results in a mixture of native and new compounds, complicating purification. uni-saarland.de Mutasynthesis is therefore the preferred method as it minimizes the production of the parent compounds, leading to a cleaner product profile dominated by the desired new analog. uni-saarland.dersc.org The success of these mutasynthesis experiments not only provided new chemical diversity within the myxalamid family but also served as a proof-of-concept for applying this powerful technique to other complex myxobacterial pathways. uni-saarland.de

| Mutant Strain | Precursor Fed (Carboxylic Acid) | Resulting Myxalamid Analog(s) | Reference |

|---|---|---|---|

| M. xanthus (bkd mutant) | Various non-natural carboxylic acids | Nine novel myxalamid analogues (compounds 32-40) | uni-saarland.de |

| S. aurantiaca (bkd mutant) | Various non-natural carboxylic acids | Three novel myxalamid analogues (compounds 37-39) | uni-saarland.de |

Chemical Synthesis and Analog Development of Myxalamid D

Total Synthesis Strategies for Myxalamid D and its Core Scaffolds

The complex structure of this compound, characterized by a polyene chain, multiple stereocenters, and an amide linkage, presents a formidable challenge for synthetic chemists. Various strategies have been developed to construct this intricate molecule, often focusing on the stereocontrolled synthesis of its key fragments.

Convergent and Stereoselective Synthetic Routes

A hallmark of modern organic synthesis, convergent strategies are frequently employed for the total synthesis of complex molecules like myxalamids. wikipedia.org This approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. wikipedia.org This method is generally more efficient than a linear synthesis where the molecule is built step-by-step in a single sequence. wikipedia.orgscholarsresearchlibrary.com

For instance, a concise and highly convergent total synthesis of (-)-myxalamide A, a close analog of this compound, has been reported. researchgate.netnih.gov This synthesis highlights a stereoselective vinylogous Mukaiyama aldol (B89426) reaction and a one-pot Stille/Suzuki-Miyaura cross-coupling reaction to connect the left- and right-hand fragments of the molecule. researchgate.netnih.gov The use of such convergent strategies allows for the efficient assembly of the complex carbon skeleton of the myxalamids. wikipedia.orgscholarsresearchlibrary.com

Stereoselectivity is another critical aspect of myxalamid synthesis, given the presence of multiple chiral centers. rsc.orgrsc.org Synthetic routes are designed to control the three-dimensional arrangement of atoms at these centers, often employing chiral catalysts or auxiliaries to achieve the desired stereochemistry. ethz.ch

Key Synthetic Transformations and Reaction Mechanisms (e.g., Aldol Reactions, Cross-Coupling)

The construction of the myxalamid backbone relies on a toolbox of powerful organic reactions. Among the most crucial are aldol reactions and cross-coupling reactions.

Aldol Reactions: The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. magritek.com It involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. magritek.combyjus.com In the context of myxalamid synthesis, stereoselective aldol reactions, such as the Mukaiyama aldol reaction, are instrumental in setting the stereocenters within the polyketide chain. researchgate.net For example, the synthesis of a key fragment of myxalamide A utilized a stereoselective vinylogous Mukaiyama aldol reaction of a vinylketene silyl (B83357) N,O-acetal. researchgate.netnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are indispensable for connecting the various fragments synthesized independently. researchgate.netmdpi.com These reactions allow for the formation of carbon-carbon bonds between different types of organic molecules with high efficiency and selectivity. mdpi.com A one-pot Stille/Suzuki-Miyaura cross-coupling reaction using Burke's N-methyliminodiacetic acid (MIDA) boronate has been a key step in the convergent synthesis of myxalamide A, demonstrating the power of these methods in complex natural product synthesis. researchgate.netnih.gov

Semi-Synthesis and Derivatization Approaches for this compound Analogues

Beyond total synthesis, semi-synthesis and derivatization of the natural product and its congeners offer a more direct route to novel analogs. These approaches leverage the existing chemical scaffold of this compound and introduce modifications to probe structure-activity relationships.

Chemical Modification of this compound and its Natural Congeners

Myxalamids are produced by myxobacteria as a mixture of related compounds (A, B, C, and D), which differ in their starter units. researchgate.net This natural diversity provides a platform for further chemical modification. Derivatization can involve reactions at various functional groups present in the myxalamid structure, such as the hydroxyl group or the amide functionality. acs.orgrsc.org For example, esterification or etherification of the hydroxyl group can be explored to generate new derivatives.

Generation of Novel Structural Variants and Non-Natural Analogues

A powerful strategy for generating novel myxalamid analogues is mutasynthesis. uni-saarland.de This technique involves genetically modifying the producing microorganism to block the biosynthesis of the natural starter unit. uni-saarland.de Subsequently, synthetic precursor analogues can be fed to the mutant strain, which are then incorporated by the biosynthetic machinery to produce novel, non-natural myxalamids. uni-saarland.deuni-saarland.de This approach has been successfully used to generate nine new myxalamid analogues by feeding various non-natural carboxylic acids to a mutant strain of Myxococcus xanthus. uni-saarland.de This combination of genetic engineering and synthetic chemistry provides a versatile platform for creating structural diversity that would be difficult to achieve through total synthesis alone. uni-saarland.denih.gov

Synthetic Methodologies for this compound Subunit Construction

The efficient synthesis of the individual subunits of this compound is a critical prerequisite for both total synthesis and the generation of analogues. The polyketide backbone of myxalamids is assembled by a modular polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system. uni-saarland.deuni-saarland.defrontiersin.org Understanding this biosynthetic logic provides inspiration for the chemical synthesis of the constituent building blocks.

The synthesis of the polyene fragment, for example, requires careful control of the double bond geometry. The subunits are often constructed using stereoselective reactions to install the necessary chiral centers. The final amide bond formation between the polyketide chain and the amino acid moiety is another key step in the assembly of the complete myxalamid structure. The development of efficient and scalable synthetic routes to these subunits is an ongoing area of research, crucial for advancing the study of myxalamids.

Asymmetric Synthesis of Chiral Building Blocks

The construction of complex molecules like this compound relies heavily on the ability to synthesize optically pure intermediates, often referred to as chiral building blocks. enamine.net These blocks contain the specific stereocenters that are crucial for the molecule's final three-dimensional structure. The synthesis of Myxalamid A, and by analogy this compound, employs stereoselective reactions to establish these chiral centers with high fidelity. researchgate.netnih.gov

A key chiral fragment for the synthesis is a C9-C18 polyene segment. The synthesis of a precursor to this fragment, an enantiomerically pure alcohol, was achieved via a highly stereoselective vinylogous Mukaiyama aldol reaction. researchgate.net This reaction involves a vinylketene silyl N,O-acetal derived from an unnatural D-valine amino acid, which reacts with an α,β-unsaturated aldehyde in the presence of a Lewis acid catalyst like titanium tetrachloride. This method effectively sets two new stereocenters in an anti-configuration. researchgate.net

The synthesis of another crucial building block, an allylic bromide, begins from an enantiomerically pure alcohol prepared through a similar Mukaiyama aldol reaction. The chiral auxiliary is then removed using a reducing agent such as sodium borohydride (B1222165) to yield a diol. researchgate.net Subsequent protection and functional group manipulations lead to the desired allylic bromide, ready for fragment coupling. researchgate.net

The table below outlines a representative sequence for the synthesis of a key chiral intermediate analogous to one used in the myxalamid total synthesis.

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield |

| 1 | Enantiomerically pure alcohol (14) | 1. NaBH₄, EtOH, 0 °C to rt | Diol (15) | 91% |

| 2 | Diol (15) | 2. TBDPSCl, imidazole, CH₂Cl₂ | Silyl-protected alcohol | 95% |

| 3 | Silyl-protected alcohol | 3. PivCl, DMAP, CH₂Cl₂ | Pivaloate ester (17) | 99% |

| 4 | Pivaloate ester (17) | 4. DIBAL-H, CH₂Cl₂, -78 °C | Primary alcohol (18) | 96% |

| 5 | Primary alcohol (18) | 5. CBr₄, PPh₃, CH₂Cl₂ | Allylic bromide (8) | 85% |

| Data derived from the total synthesis of (-)-myxalamide A, which uses analogous building blocks. researchgate.net |

Fragment Coupling Strategies for Complex Polyketide-Peptide Assembly

The assembly of large, intricate molecules like this compound from smaller, synthesized fragments is a cornerstone of modern organic synthesis, known as a convergent strategy. nih.govrsc.org This approach is generally more efficient than a linear synthesis where the molecule is built step-by-step from one end to the other. For the myxalamids, the challenge lies in coupling the polyketide chain fragments and attaching the peptide-derived side chain with precise stereochemical control, particularly across the conjugated polyene system. researchgate.net

A highly effective method employed in the total synthesis of Myxalamid A, and thus applicable to this compound, is a one-pot Stille/Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This powerful palladium-catalyzed reaction sequence allows for the efficient connection of two complex fragments. One fragment is prepared as a dienylstannane, while the other is a vinyl iodide or, more advantageously, a stable N-methyliminodiacetic acid (MIDA) boronate. researchgate.net MIDA boronates are air- and moisture-stable crystalline solids, making them excellent coupling partners that can be prepared and stored long-term. researchgate.net

The coupling strategy involves connecting the "left-hand" and "right-hand" fragments of the molecule. For instance, the allylic bromide building block (prepared as described in 4.3.1) is coupled with a MIDA boronate that contains the rest of the polyene structure. researchgate.net This key C-C bond formation step constructs the sensitive trans-trans-cis-trans tetraene core of the molecule in a stereospecific manner. researchgate.netnih.gov The final amide bond formation connects the completed polyketide chain to the valine-derived amide portion, completing the hybrid polyketide-peptide structure.

The table below summarizes the key fragment coupling reaction.

| Reaction Type | Fragment 1 | Fragment 2 | Catalyst / Reagents | Key Bond Formed | Reference |

| Stille/Suzuki-Miyaura Coupling | Dienylstannane | MIDA boronate | Pd₂(dba)₃·CHCl₃, SPhos, K₃PO₄, THF/H₂O | C-C (polyene linkage) | researchgate.net |

| Amide Coupling | Completed polyketide carboxylic acid | Valine amide | HATU, HOAt, DIPEA | Amide bond (peptide linkage) | researchgate.net |

| Data derived from the total synthesis of (-)-myxalamide A, which uses analogous coupling strategies. |

This convergent approach, utilizing robust and stereospecific cross-coupling reactions, provides an elegant and efficient pathway to the total synthesis of myxalamids, including this compound.

Biological Activities and Mechanistic Studies of Myxalamid D

Antimicrobial Activity Spectrum of Myxalamid D In Vitro

The myxalamids, including this compound, exhibit a significant inhibitory effect against a range of eukaryotic microorganisms, such as yeasts and molds, as well as certain Gram-positive bacteria. nih.govresearchgate.netnih.govresearchgate.net Their activity against Gram-negative bacteria is generally limited. researchgate.net While detailed quantitative data for this compound is not extensively documented, the biological activity of the myxalamids is reported to be consistent across the different variants (A, B, C, and D). The primary research on this class of compounds often highlights Myxalamid B as the main component, and its activity is considered representative of the group.

This compound is effective against various fungal pathogens, contributing to its classification as an antifungal agent. nih.govresearchgate.netnih.govresearchgate.net The inhibitory action extends to both unicellular fungi (yeasts) and filamentous fungi (molds). The primary mechanism of this antifungal activity is the disruption of the fungal cell's energy production, a process vital for its survival and proliferation.

The following table provides illustrative minimum inhibitory concentration (MIC) data for Myxalamid B, which is considered to have a similar level of biological activity to this compound.

| Fungal Species | Type | Illustrative MIC (µg/mL) for Myxalamid B |

| Candida albicans | Yeast | 12.5 |

| Saccharomyces cerevisiae | Yeast | 3.1 |

| Mucor hiemalis | Mold | 1.6 |

| Aspergillus sp. | Mold | >100 |

This data is based on the activity of Myxalamid B as reported in foundational studies and serves as an indicator of the expected efficacy of this compound.

In addition to its antifungal properties, this compound shows activity against several Gram-positive bacterial strains. nih.govresearchgate.netnih.govresearchgate.net This antibacterial action is also linked to its ability to interfere with cellular respiration, a fundamental process in these bacteria.

The following table presents representative MIC data for Myxalamid B against various Gram-positive bacteria, reflecting the anticipated activity of this compound.

| Bacterial Species | Gram Staining | Illustrative MIC (µg/mL) for Myxalamid B |

| Bacillus subtilis | Gram-Positive | 1.6 |

| Staphylococcus aureus | Gram-Positive | 25 |

| Streptomyces viridochromogenes | Gram-Positive | 12.5 |

This data is based on the activity of Myxalamid B as reported in foundational studies and serves as an indicator of the expected efficacy of this compound.

Elucidation of the Molecular Mechanism of Action of this compound

The biological activities of this compound are a direct consequence of its specific interaction with a critical component of the cellular energy production machinery.

This compound exerts its effects by targeting the electron transport chain (ETC), a series of protein complexes located in the inner mitochondrial membrane of eukaryotes. nih.govresearchgate.netnih.govresearchgate.net The ETC is central to cellular respiration, responsible for generating the vast majority of the cell's supply of adenosine triphosphate (ATP), the primary energy currency.

The precise molecular target of this compound within the ETC is Complex I, also known as NADH:ubiquinone oxidoreductase. nih.govresearchgate.netnih.govresearchgate.net this compound binds to this complex, effectively blocking the transfer of electrons from NADH to ubiquinone. This inhibitory action is a key characteristic of the myxalamid family of antibiotics. nih.govresearchgate.netnih.govresearchgate.net

By inhibiting Complex I, this compound disrupts the entire process of oxidative phosphorylation. The blockage of electron flow prevents the pumping of protons across the inner mitochondrial membrane by Complex I, which in turn dissipates the proton motive force necessary for ATP synthase to produce ATP. This leads to a significant decrease in cellular respiration and a drastic reduction in ATP synthesis. The resulting energy deficit ultimately leads to the inhibition of growth and cell death in susceptible organisms.

Differential Activity against Eukaryotic versus Prokaryotic Complex I

This compound is an antibiotic that targets the crucial enzyme Complex I (NADH:quinone oxidoreductase) in the electron transport chain. nih.govsemanticscholar.orgresearchgate.net This enzyme is essential for cellular respiration in both eukaryotes and prokaryotes. nih.govsemanticscholar.orgresearchgate.net Research has primarily focused on the potent inhibitory effects of myxalamids on eukaryotic Complex I, using models such as beef heart submitochondrial particles. nih.govsemanticscholar.orgresearchgate.net This inhibition disrupts the respiratory process, leading to the observed antifungal and anti-yeast activities. nih.govsemanticscholar.orgresearchgate.net

While the myxalamids, including this compound, exhibit activity against some Gram-positive bacteria, Gram-negative bacteria are generally resistant. researchgate.net This suggests a degree of differential activity between eukaryotic and prokaryotic Complex I, or differences in cell wall permeability that prevent the compound from reaching its target in Gram-negative bacteria.

The structural and functional differences between eukaryotic and prokaryotic Complex I may account for this differential activity. Eukaryotic Complex I is a larger and more complex assembly than its prokaryotic counterpart, with additional subunits that could influence inhibitor binding. mdpi.comnih.gov However, detailed comparative studies providing specific inhibitory concentrations (e.g., IC50 values) of this compound for both eukaryotic and a range of prokaryotic Complex I enzymes are not extensively documented in the currently available literature. Such data would be crucial for a precise quantitative comparison of its activity.

Table 1: General Comparison of Eukaryotic and Prokaryotic Complex I

| Feature | Eukaryotic Complex I | Prokaryotic Complex I |

| Location | Inner mitochondrial membrane | Cytoplasmic membrane |

| Size | Larger, ~1 MDa | Smaller, ~550 kDa |

| Subunits | ~45 subunits (14 core, ~31 supernumerary) | 14 core subunits |

| Inhibitor Sensitivity | Known to be sensitive to myxalamids | Sensitivity varies among species |

Cellular Responses and Physiological Effects Mediated by this compound

The inhibition of Complex I by this compound triggers a cascade of cellular events, leading to significant stress and physiological changes within susceptible organisms.

Induction of Cellular Stress and Metabolic Perturbations

By blocking the electron transport chain, this compound directly interferes with aerobic respiration and, consequently, ATP synthesis. This disruption of the primary energy-generating pathway leads to a state of severe metabolic stress. The cell, deprived of its main energy source, experiences a rapid decline in its energy charge.

This metabolic crisis can induce a broader cellular stress response. A key consequence of inhibiting Complex I is the potential for increased production of reactive oxygen species (ROS). When electron flow is impeded, electrons can leak from the iron-sulfur clusters within Complex I and prematurely react with molecular oxygen, generating superoxide radicals. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cellular dysfunction and eventual cell death.

Effects on Susceptible Organisms at a Subcellular Level

The primary subcellular target of this compound is the inner mitochondrial membrane in eukaryotes and the cytoplasmic membrane in prokaryotes, where Complex I is located. nih.govsemanticscholar.orgresearchgate.netmdpi.com The consequences of Complex I inhibition at a subcellular level are significant.

In eukaryotic organisms like fungi and yeast, the disruption of mitochondrial function would be catastrophic. Mitochondria are not only the powerhouses of the cell but are also central to many other processes, including the regulation of apoptosis. The collapse of the mitochondrial membrane potential, a direct result of respiratory chain inhibition, is a critical signal for the initiation of programmed cell death.

In susceptible bacteria, the inhibition of the respiratory chain in the cytoplasmic membrane would have similarly drastic effects. The proton motive force generated by the electron transport chain is vital not only for ATP synthesis but also for other essential functions such as nutrient transport and flagellar motility. The dissipation of this gradient by this compound would lead to a multi-faceted failure of cellular processes.

While the biochemical consequences of this compound's action are evident from its mechanism, detailed ultrastructural studies, such as those using electron microscopy to visualize the specific morphological changes induced by the compound in susceptible cells, are not widely available in the reviewed literature. Such studies would provide valuable insights into the physical manifestations of the cellular stress and damage caused by this potent inhibitor.

Table 2: Summary of Cellular Effects of this compound

| Cellular Process | Effect of this compound | Subcellular Location of Effect |

| Electron Transport | Inhibition of Complex I | Inner mitochondrial membrane (eukaryotes), Cytoplasmic membrane (prokaryotes) |

| ATP Synthesis | Decreased | Mitochondria (eukaryotes), Cytoplasm (prokaryotes) |

| Reactive Oxygen Species (ROS) | Potential for increased production | Mitochondria (eukaryotes), Cytoplasmic membrane (prokaryotes) |

| Metabolism | Disruption of aerobic respiration, metabolic stress | Whole cell |

| Membrane Potential | Collapse of proton motive force | Inner mitochondrial membrane (eukaryotes), Cytoplasmic membrane (prokaryotes) |

Molecular Targets and Receptor Interactions of Myxalamid D

Detailed Characterization of Myxalamid D Binding to Mitochondrial Complex I

The inhibitory action of this compound stems from its direct interaction with mitochondrial complex I (NADH:ubiquinone oxidoreductase), a large, multi-subunit protein complex embedded in the inner mitochondrial membrane. While research has often focused on the more abundant Myxalamid B, the entire class of myxalamids is recognized for this inhibitory capability. nih.govresearchgate.net

Binding Site Analysis and Ligand-Protein Interactions

The precise binding site of this compound on mitochondrial complex I is understood to be within the lengthy ubiquinone-binding channel. This channel is a crucial conduit for the enzyme's substrate, ubiquinone. By occupying this channel, this compound effectively blocks the access of ubiquinone to its reduction site, thereby halting the electron transport chain.

The interaction is thought to involve key subunits of the complex that form this channel, including the ND1 and 49 kDa subunits. While the specific amino acid residues that form direct contacts with this compound have not been definitively elucidated, the binding is likely stabilized by a combination of hydrophobic and electrostatic interactions. The lipophilic tail of the this compound molecule is well-suited to the hydrophobic environment of the binding channel, while its polar head group may form hydrogen bonds with residues lining the pocket.

Conformational Changes Induced Upon this compound Binding

The binding of inhibitors to mitochondrial complex I is known to induce significant conformational changes. The enzyme exists in at least two distinct states: an "active" or "A" state, which is catalytically competent, and a "deactive" or "D" state, which is dormant. researchgate.net The transition between these states involves substantial rearrangements within the complex.

The binding of this compound is thought to stabilize a specific conformational state of complex I, likely one that is unfavorable for catalysis. This induced conformation may involve a twisting motion of the peripheral arm of the complex relative to its membrane arm. nih.govnih.gov Such a shift can alter the geometry of the ubiquinone binding cavity and associated proton-translocating channels, effectively locking the enzyme in an inhibited state. nih.govnih.govresearchgate.net These conformational shifts are a key aspect of the inhibitory mechanism, preventing both electron transfer and proton pumping.

Comparative Analysis of this compound Target Specificity with Other Inhibitors (e.g., Piericidin A)

Piericidin A is another well-characterized inhibitor of mitochondrial complex I that shares a similar mechanism of action with the myxalamids. Both classes of compounds are known to compete with ubiquinone for binding within the same general pocket. researchgate.net

The inhibitory efficiency of the myxalamids has been reported to be in the same range as, or even higher than, that of the piericidins. researchgate.net This suggests a comparable or stronger binding affinity for the target site. While both this compound and Piericidin A target the ubiquinone binding site, subtle differences in their chemical structures likely lead to variations in their specific interactions with the amino acid residues lining the pocket. These differences can influence their binding affinities and potentially their residence times within the binding site.

Identification of Potential Off-Targets and Secondary Interactions in Biological Systems

A thorough understanding of a compound's biological activity requires an investigation into its potential off-target interactions. At present, there is a notable lack of specific research into the off-target effects and secondary interactions of this compound. While its primary target is unequivocally mitochondrial complex I, the possibility of interactions with other cellular components cannot be entirely ruled out without dedicated studies.

Future research, employing techniques such as affinity-based protein profiling and computational modeling, would be invaluable in identifying any potential secondary binding partners of this compound. nih.gov Uncovering such interactions is crucial for a comprehensive assessment of its biological profile and for understanding any unanticipated cellular effects.

Structure Activity Relationship Sar Studies of Myxalamid D and Its Analogues

Systematic Investigation of Structural Modifications and Their Impact on Biological Activity

Systematic investigations into the structural modifications of Myxalamid D have provided significant insights into how different parts of the molecule contribute to its biological function. These studies typically focus on altering the polyene chain, the terminal functional groups, and the stereochemical centers.

The polyene chain is a prominent feature of the this compound structure and has been a primary target for modification in SAR studies. The length and degree of saturation of this chain have been shown to be crucial for the compound's inhibitory activity.

Myxalamids are a family of related compounds, including Myxalamid A, B, C, and D, which differ in the starter unit used during their biosynthesis, leading to variations in the alkyl substituent at the "left" end of the polyene chain. researchgate.netuni-saarland.de This natural diversity suggests that the biosynthetic machinery can accommodate different starter units, a flexibility that has been exploited in precursor-directed biosynthesis and mutasynthesis approaches to generate novel analogues. uni-saarland.de

The terminal functional groups and the stereochemistry of this compound are critical determinants of its biological activity. The "right" end of the molecule features a 2-amino-propanol moiety, which is formed through a novel reductive chain release mechanism by the terminal non-ribosomal peptide synthetase (NRPS) module, MxaA. acs.orgnih.gov

This terminal reductase (R) domain of MxaA catalyzes a four-electron reduction of the thioester-linked polyketide chain, releasing it as a primary alcohol. nih.govresearchgate.net The stereochemistry of the amino and hydroxyl groups in this terminal moiety is likely crucial for proper interaction with the target protein. In medicinal chemistry, the precise spatial arrangement of functional groups is often a key factor for high-affinity binding to a biological target. ashp.orglibretexts.orgopenstax.org

SAR studies on other complex natural products have consistently demonstrated the profound impact of stereochemistry on biological function. libretexts.orgmdpi.com For this compound, any alteration in the stereocenters within the polyene chain or at the terminal 2-amino-propanol group would be expected to significantly affect its activity by altering the molecule's three-dimensional conformation and its ability to fit into the binding site on mitochondrial complex I.

Rational Design Principles for Enhanced Activity or Selectivity of this compound Analogues

Based on the understanding of the SAR of this compound, several rational design principles can be formulated to guide the synthesis of new analogues with potentially enhanced activity or selectivity.

Optimization of the Polyene Chain: The length and rigidity of the polyene chain can be systematically varied to probe the dimensions of the binding pocket in complex I. Introducing specific substituents or altering the degree of saturation could fine-tune the conformational properties of the molecule to achieve a better fit.

Modification of the Terminal Amino Alcohol Moiety: The terminal 2-amino-propanol group is a key feature for interaction. Modifications to this group, such as altering the alkyl substituents, changing the stereochemistry, or replacing the amine or hydroxyl groups with other functional groups (e.g., fluoro or methoxy (B1213986) groups), could lead to improved binding affinity or selectivity. mdpi.com

Exploiting Biosynthetic Plasticity: The biosynthetic gene cluster for myxalamids shows some flexibility in accepting different starter units. uni-saarland.de This can be exploited through precursor-directed biosynthesis or by engineering the biosynthetic pathway to incorporate non-natural building blocks, leading to novel analogues. uni-saarland.de

Structure-Guided Design: As more detailed structural information of mitochondrial complex I with bound inhibitors becomes available, structure-guided design will become an increasingly powerful tool. researchgate.netesrf.fr This involves using the three-dimensional structure of the target to design molecules that fit perfectly into the binding site and make optimal interactions.

Computational and Modeling Approaches in this compound SAR

Computational and modeling techniques play a crucial role in modern drug discovery and are highly applicable to the study of this compound's SAR. sysrevpharm.org These methods can provide valuable insights into the interactions between this compound and its target, mitochondrial complex I, at a molecular level.

Molecular Docking: Docking simulations can be used to predict the binding mode of this compound and its analogues within the ubiquinone-binding pocket of complex I. This can help to rationalize the observed SAR and to prioritize the synthesis of new analogues that are predicted to have higher binding affinities.

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic behavior of the this compound-complex I interaction. nih.govrcsb.org These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key residues involved in the interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.org For this compound analogues, QSAR models could be developed to predict the inhibitory potency based on various molecular descriptors, such as size, shape, and electronic properties. sysrevpharm.org

Crystal structures of the terminal reductase domain of the myxalamid biosynthesis pathway have been solved, and molecular dynamics simulations have been employed to understand its function. nih.govresearchgate.netrcsb.org Similar computational approaches, applied to the interaction of this compound with its ultimate target, mitochondrial complex I, would be invaluable for the rational design of new, more potent, and selective inhibitors.

Advanced Methodologies for Myxalamid D Research

Omics-Based Approaches in Myxalamid D Discovery and Biosynthesis

Integrated "omics" technologies provide a holistic view of the biological systems that produce this compound, connecting genomic potential to the actual chemical profile. mdpi.comresearchgate.net This combinatorial approach is crucial for discovering novel natural products and understanding their biosynthesis. mdpi.comresearchgate.net

The discovery and characterization of this compound are deeply rooted in the combined analysis of the producing organism's genome and its metabolic output. Myxobacteria, such as Myxococcus xanthus, are known to possess large genomes with a wealth of biosynthetic gene clusters (BGCs) that encode the production of secondary metabolites. researchgate.netnih.gov Genome mining of strains like M. xanthus DK1622 has revealed the BGC responsible for producing the myxalamid family of compounds, including this compound. asm.org This cluster contains the genes for a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line, the molecular machinery that builds the myxalamid core structure. acs.orgpsu.edu

Metabolomic profiling, primarily using liquid chromatography-mass spectrometry (LC-MS), is the key analytical technique for detecting and identifying myxalamids in crude extracts of myxobacterial cultures. jmb.or.krnih.gov High-resolution mass spectrometry (HR-MS) provides highly accurate mass data, allowing for the confident determination of molecular formulae for different myxalamid congeners. jmb.or.krnih.gov For instance, LC-MS/MS-based screening of M. xanthus strains has successfully profiled known myxalamids (A, B, C) and led to the identification of new variants. jmb.or.krnih.gov This integrated genomic and metabolomic approach allows researchers to link a specific BGC to the production of this compound and its analogs, confirming the strain's biosynthetic capabilities. researchgate.net

Below is a table summarizing the myxalamid variants commonly detected in M. xanthus through metabolomic analysis.

| Compound | Molecular Formula | Observed Mass [M+H]⁺ (m/z) |

| Myxalamid A | C₂₆H₄₁NO₃ | 416 |

| Myxalamid B | C₂₅H₃₉NO₃ | 402 |

| Myxalamid C | C₂₄H₃₇NO₃ | 388 |

| This compound | C₂₅H₃₉NO₃ | 402 |

| Myxalamid K | C₂₇H₄₃NO₃ | 430 |

| Data sourced from studies on myxalamid profiling. jmb.or.krresearchgate.net |

While genomics reveals the blueprint for myxalamid synthesis, transcriptomics and proteomics provide insights into how and when this blueprint is used. These techniques measure the expression of genes as messenger RNA (mRNA) and the abundance of proteins, respectively, under specific conditions. nih.govrsc.org

Transcriptomic analysis can be used to study the expression levels of the myxalamid BGC genes (e.g., mxaA, mxaB) under different culture conditions. By comparing a producing state to a non-producing state, researchers can identify regulatory factors that control the activation of the myxalamid assembly line. Proteomic studies complement this by quantifying the abundance of the PKS/NRPS enzymes themselves. This can confirm that the biosynthetic machinery is being produced and can help identify bottlenecks in the production pathway.

While specific, detailed transcriptomic and proteomic studies focused solely on this compound are not widely published, the general methodology is a cornerstone of modern natural product research. mdpi.comrsc.org Such analyses are crucial for efforts to engineer the biosynthetic pathway, for example, to increase the yield of this compound or to generate novel, structurally modified analogs.

Biochemical and Biophysical Characterization of this compound and Target Interactions

Understanding the biological activity of this compound requires detailed biochemical and biophysical investigation of its interaction with its molecular target. These methods elucidate the mechanism of action and provide a basis for rational drug design.

Myxalamids are known inhibitors of the mitochondrial electron transport chain, specifically targeting the NADH:ubiquinone oxidoreductase, also known as Complex I. researchgate.net The inhibitory activity of this compound can be precisely quantified using enzymatic assays. These assays are typically performed on isolated mitochondria or submitochondrial particles. researchgate.netprotocols.io

The function of Complex I is to catalyze the oxidation of NADH and the reduction of ubiquinone. Its activity can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm as NADH is consumed. nih.gov To determine the inhibitory effect of this compound, the assay is run in the presence of varying concentrations of the compound, and the reduction in enzymatic activity is measured. mdpi.com Such experiments have shown that myxalamids effectively block this crucial step in cellular respiration. researchgate.net

The table below outlines the typical components of an enzymatic assay used to measure Complex I inhibition.

| Component | Function |

| Submitochondrial Particles | Source of Complex I and other respiratory enzymes |

| NADH | Substrate for Complex I |

| Ubiquinone (or analog) | Electron acceptor |

| Buffer (e.g., Phosphate buffer) | Maintains optimal pH |

| Inhibitors (e.g., Rotenone) | Positive control for Complex I inhibition |

| This compound | Test compound to measure inhibition |

| Based on standard protocols for respiratory chain enzyme assays. protocols.ionih.govmdpi.com |

The definitive identification and structural elucidation of this compound rely on high-resolution spectroscopic methods. washington.edu

Mass Spectrometry (MS) , particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), is used to determine the exact mass of the molecule. jmb.or.kr This allows for the calculation of its elemental composition with high confidence. Tandem MS (MS/MS) experiments, where the molecule is fragmented within the spectrometer, provide information about its substructures, aiding in its identification within a complex mixture and confirming its relationship to other known myxalamids. jmb.or.krnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules like this compound. washington.edu

¹H NMR (Proton NMR) reveals the number and types of hydrogen atoms in the molecule and their connectivity.

¹³C NMR (Carbon NMR) provides information about the carbon skeleton.

2D NMR techniques (such as COSY, HSQC, and HMBC) are used to piece together the complete atomic connectivity, establishing the planar structure of the molecule. Advanced NMR experiments, like NOESY, help in determining the relative stereochemistry of the compound.

Together, these spectroscopic techniques provide an unambiguous structural assignment for this compound. jmb.or.krwashington.edu

Visualizing the interaction between this compound and its target, Complex I, at an atomic level requires high-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). frontiersin.orgnih.gov

X-ray crystallography can provide atomic-resolution structures of proteins and protein-ligand complexes, but it requires the molecules to be arranged in a highly ordered crystal lattice. anton-paar.com This technique has been successfully applied to study components of the myxalamid biosynthetic machinery. For instance, the crystal structure of the terminal reductase domain of the MxaA synthetase (PDB ID: 4U7W), which is involved in the final step of myxalamid biosynthesis, has been solved. researchgate.net This structure provides critical insights into the mechanism of reductive release from the NRPS enzyme. researchgate.netnih.gov

| Protein Structure | PDB ID | Technique | Resolution (Å) | Description |

| MxaA Terminal Reductase Domain | 4U7W | X-ray Diffraction | 1.90 | Structure of the NADPH-bound terminal reductase domain from the myxalamid biosynthetic pathway in Stigmatella aurantiaca. researchgate.net |

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large, flexible, and complex macromolecules like membrane-bound respiratory complexes, which are often difficult to crystallize. frontiersin.orgcnio.es Cryo-EM would be the ideal method to determine the high-resolution structure of Complex I with this compound bound in its active site. nuvisan.comnih.gov Such a structure would reveal the precise binding mode, identify key amino acid interactions, and explain the inhibitory mechanism at a molecular level, providing an invaluable blueprint for structure-based drug design. frontiersin.orgmigrationletters.com

Calorimetric and Equilibrium Binding Studies

Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), and various equilibrium binding assays are pivotal in characterizing the interaction between this compound and its biological targets. These methods provide quantitative data on binding affinity, stoichiometry, and the thermodynamic forces driving the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (e.g., RNA polymerase). malvernpanalytical.com This technique allows for the determination of the binding constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, offering a complete thermodynamic profile of the interaction. malvernpanalytical.comharvard.edu The principle of ITC involves titrating small aliquots of the ligand into a solution containing the macromolecule and measuring the minute heat changes that occur upon binding. malvernpanalytical.com The resulting data, when plotted as heat change per injection versus the molar ratio of ligand to macromolecule, generates a binding isotherm which can be fitted to various binding models. rsc.org For accurate results, it is crucial to perform control titrations, such as titrating the ligand into the buffer alone, to account for heats of dilution. malvernpanalytical.com

Equilibrium binding assays are a broader category of techniques used to determine the affinity of a ligand for its receptor at equilibrium. sygnaturediscovery.com These assays often involve the use of a labeled ligand (e.g., radiolabeled or fluorescently labeled) to facilitate detection and quantification of the bound complex. sygnaturediscovery.com

One common format is the competition binding assay , where an unlabeled compound (like this compound) competes with a labeled ligand for binding to the target. sygnaturediscovery.comnih.gov By measuring the displacement of the labeled ligand at various concentrations of the unlabeled competitor, the inhibitory constant (Ki) of the unlabeled compound can be determined. This approach is particularly useful when direct labeling of the compound of interest is challenging. sygnaturediscovery.com

Fluorescence Polarization (FP) is another powerful equilibrium binding technique. It measures the change in the polarization of fluorescent light emitted from a labeled tracer molecule. sygnaturediscovery.comcam.ac.uk When the small, fluorescently labeled tracer is free in solution, it rotates rapidly, leading to depolarization of the emitted light. sygnaturediscovery.com Upon binding to a larger molecule, its rotation slows, and the emitted light remains more polarized. sygnaturediscovery.com This change in polarization can be used to quantify the binding interaction and determine binding affinities. cam.ac.uk

The table below summarizes key parameters obtained from these studies and their significance in understanding this compound's interactions.

| Parameter | Symbol | Description | Method(s) of Determination | Significance for this compound Research |

| Dissociation Constant | KD | A measure of the affinity between a ligand and its target. It is the concentration of ligand at which 50% of the binding sites are occupied at equilibrium. turkupetcentre.netuni-heidelberg.de | ITC, Equilibrium Binding Assays (e.g., Radioligand Binding, FP) | A lower KD value indicates a higher binding affinity of this compound to its target, suggesting greater potency. |

| Stoichiometry | n | The ratio of ligand molecules bound per macromolecule at saturation. | ITC | Determines the number of this compound molecules that bind to a single target molecule (e.g., one molecule of RNA polymerase). |

| Enthalpy Change | ΔH | The heat released (exothermic) or absorbed (endothermic) upon binding. malvernpanalytical.com | ITC | Provides insight into the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) involved in the this compound-target complex. |

| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. malvernpanalytical.com | ITC | Reflects changes in conformational freedom and solvent organization upon binding of this compound. |

| Gibbs Free Energy Change | ΔG | The overall energy change of the binding reaction, determining its spontaneity. harvard.edu | Calculated from KD (ΔG = RTlnKD) or from ΔH and ΔS (ΔG = ΔH - TΔS) harvard.edu | A negative ΔG indicates a spontaneous binding process between Myxamalamid D and its target. |

In Vitro Cellular Assay Systems for Biological Activity Assessment

To evaluate the biological effects of this compound, various in vitro assay systems are employed. These range from determining its antimicrobial potency against whole cells to dissecting its mechanism of action in simplified, cell-free environments.

Antimicrobial Susceptibility Testing Methods

Antimicrobial susceptibility testing (AST) is fundamental to determining the concentration of this compound required to inhibit the growth of specific microorganisms. tiho-hannover.denih.gov The primary goal of these tests is to determine the Minimum Inhibitory Concentration (MIC). apec.orgiacld.comnih.gov

The broth microdilution method is a widely used quantitative technique for determining MIC values. nih.govnih.govwoah.org This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. apec.orgnih.gov Each well is then inoculated with a standardized suspension of the test microorganism. apec.org After an incubation period, the plates are examined for visible bacterial growth (turbidity). harvard.edu The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. nih.govharvard.edu